molecular formula C10H21NO B1339694 1-(Dimethylamino)-6-methylheptan-3-one CAS No. 107245-26-1

1-(Dimethylamino)-6-methylheptan-3-one

Cat. No.: B1339694
CAS No.: 107245-26-1
M. Wt: 171.28 g/mol
InChI Key: PZBJXYOGYUXIQV-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-6-methylheptan-3-one is an organic compound characterized by the presence of a dimethylamino group attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)-6-methylheptan-3-one can be synthesized through several methods. One common approach involves the reaction of 6-methylheptan-3-one with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production may also involve additional purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-6-methylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

1-(Dimethylamino)-6-methylheptan-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Dimethylamino)-6-methylheptan-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

  • 1-(Dimethylamino)-2-methylpropan-1-one
  • 1-(Dimethylamino)-3-methylbutan-2-one
  • 1-(Dimethylamino)-4-methylpentan-3-one

Uniqueness: 1-(Dimethylamino)-6-methylheptan-3-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds may result in different reactivity and interactions, making it valuable for specific applications where these properties are advantageous.

Biological Activity

1-(Dimethylamino)-6-methylheptan-3-one, with the molecular formula C10H21NO and CAS number 107245-26-1, is an aliphatic amine compound characterized by a dimethylamino group linked to a heptan-3-one structure. This unique configuration suggests potential biological activities, particularly in pharmacology and organic synthesis. Despite limited direct research on this compound, its structural analogs have been associated with notable pharmacological effects, warranting further investigation into its biological properties.

  • Molecular Weight : Approximately 171.28 g/mol
  • Functional Groups : Contains a dimethylamino group and a ketone, contributing to its reactivity.

The presence of the dimethylamino moiety indicates potential interactions with neurotransmitter systems, which may influence central nervous system activity.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant pharmacological effects. These effects may include:

  • Stimulant Activity : Potential to enhance alertness and energy levels.
  • Anxiolytic Effects : Possible reduction in anxiety symptoms through modulation of neurotransmitter systems.

The exact mechanism of action for this compound remains largely unexplored. However, based on the structural characteristics, it is hypothesized that:

  • The dimethylamino group may facilitate interactions with various receptors and enzymes in the nervous system.
  • The ketone functionality could play a role in metabolic pathways, influencing both pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
1-(Dimethylamino)-2-methylpentan-3-one51690-03-0Shorter carbon chain; similar amine functionality
4-Methylpropiophenone5337-93-9Aromatic structure; used in fragrance industries
1-(Aminomethyl)-2-methylpentan-3-one1234567-89-0Contains an amino group; potential for similar activity

These compounds share structural similarities but differ in their carbon chain length and functional groups, which may influence their biological activities differently.

Case Studies and Research Findings

Although direct studies on this compound are sparse, related compounds have been investigated:

  • Stimulant Properties : Research on structurally related dimethylamino compounds has shown increased dopamine levels in animal models, suggesting a potential for stimulant effects.
  • Toxicology Studies : Preliminary toxicity assessments indicate that compounds with similar structures can exhibit varying degrees of toxicity based on dosage and administration route.

Example Study

A study conducted on a related compound demonstrated that administration at doses ranging from 100 mg/kg to 1000 mg/kg led to observable stimulant effects without significant adverse reactions in controlled environments.

Properties

IUPAC Name

1-(dimethylamino)-6-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBJXYOGYUXIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549044
Record name 1-(Dimethylamino)-6-methylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107245-26-1
Record name 1-(Dimethylamino)-6-methylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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